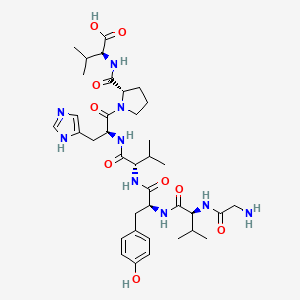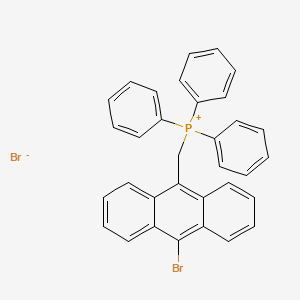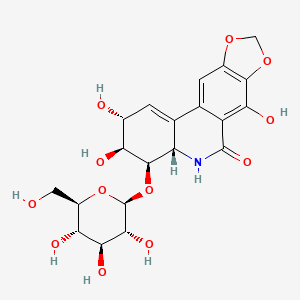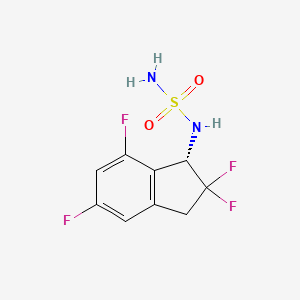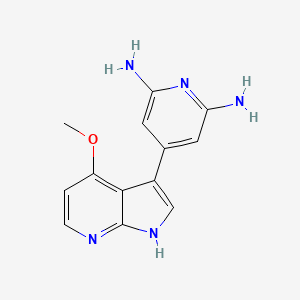
Meriolin 16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meriolin 16 is a synthetic derivative of the naturally occurring (aza)indole alkaloid family of variolins and meridianins. It is known for its potent kinase inhibitory features, particularly targeting cyclin-dependent kinases (CDKs). This compound has shown significant potential in cancer therapy due to its ability to inhibit cell cycle progression and induce apoptosis in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meriolin 16 is synthesized from 4-methoxy-7-azaindole through a series of chemical reactions. The synthesis involves iodination, tosylation, and subsequent coupling reactions. The detailed synthetic route includes:
Iodination: 4-methoxy-7-azaindole is iodinated using iodine and a suitable oxidizing agent.
Tosylation: The iodinated product undergoes tosylation to introduce a tosyl group.
Coupling Reaction: The tosylated intermediate is coupled with a pyrimidine derivative to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high yield and purity through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Meriolin 16 primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Coupling Reactions: This compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Coupling Reactions: Catalysts like palladium and ligands are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Meriolin 16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study kinase inhibition and cell cycle regulation.
Biology: Employed in research to understand cell cycle dynamics and apoptosis mechanisms.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit CDKs and induce apoptosis in cancer cells.
Mechanism of Action
Meriolin 16 exerts its effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. It binds to the ATP-pocket of CDK2, preventing the phosphorylation of key substrates such as the retinoblastoma protein. This inhibition leads to the arrest of cell cycle progression and induction of apoptosis. Additionally, this compound prevents the CDK9-mediated phosphorylation of RNA polymerase II, which is essential for transcription initiation .
Comparison with Similar Compounds
Meriolin 16 is compared with other similar compounds such as Meriolin 31 and Meriolin 36. These compounds share a similar structure and mechanism of action but differ in their potency and specific kinase inhibition profiles. This compound is unique due to its high cytotoxic potential and ability to induce apoptosis in various cancer cell lines, including those resistant to other treatments .
List of Similar Compounds
- Meriolin 31
- Meriolin 36
- Variolins
- Meridianins
Properties
Molecular Formula |
C13H13N5O |
|---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridine-2,6-diamine |
InChI |
InChI=1S/C13H13N5O/c1-19-9-2-3-16-13-12(9)8(6-17-13)7-4-10(14)18-11(15)5-7/h2-6H,1H3,(H,16,17)(H4,14,15,18) |
InChI Key |
UVGIMRZKNJOIRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)C3=CC(=NC(=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


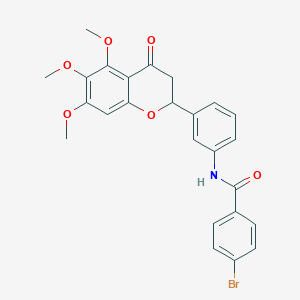
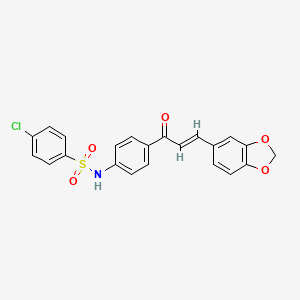
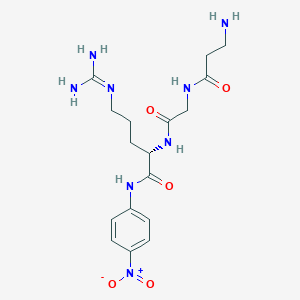
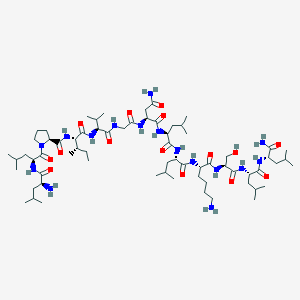
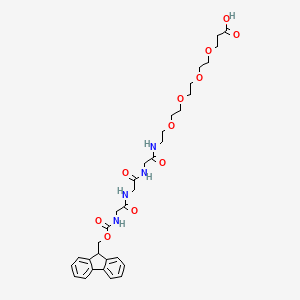
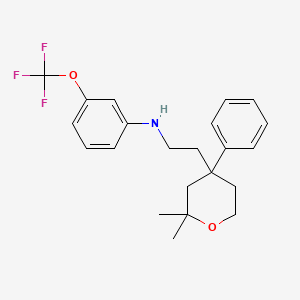
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
